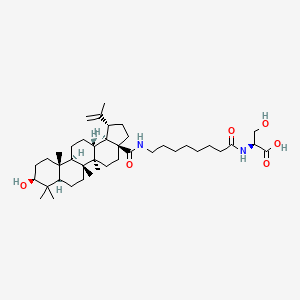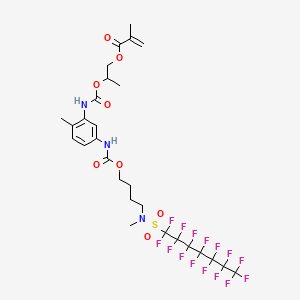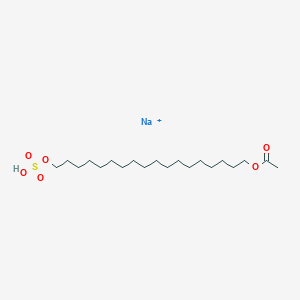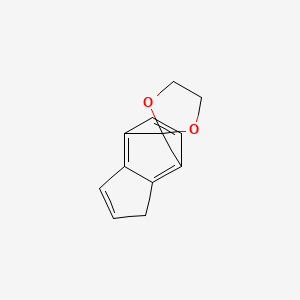
Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzotiazolium, 3-(2-carboxietil)-6-metoxí-2-metil-, yoduro es un compuesto orgánico heterocíclico que pertenece a la familia del benzotiazolium. Este compuesto se caracteriza por la presencia de un anillo de benzotiazol, que es un sistema de anillos fusionados que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de compuestos de benzotiazolium generalmente involucra la reacción de Hantzsch o métodos de cuaternización. La reacción de Hantzsch implica la ciclización de tioamidas con compuestos α-halocarbonílicos
Métodos de producción industrial: La producción industrial de compuestos de benzotiazolium a menudo emplea reacciones de cuaternización a gran escala, donde los tiazoles se alquilán utilizando varios reactivos de alquilación como halohidrocarburos, sulfatos de dialquilo y triflatos de alquilo . Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: Benzotiazolium, 3-(2-carboxietil)-6-metoxí-2-metil-, yoduro experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto a sus derivados de tiazolina correspondientes.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo de benzotiazol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.
Productos principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiazolina.
Sustitución: Derivados de benzotiazolium sustituidos.
Aplicaciones Científicas De Investigación
Benzotiazolium, 3-(2-carboxietil)-6-metoxí-2-metil-, yoduro tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Industria: Utilizado en la producción de colorantes, biocidas y aceleradores de reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del benzotiazolium, 3-(2-carboxietil)-6-metoxí-2-metil-, yoduro involucra su interacción con varios objetivos moleculares y vías. El compuesto puede interactuar con enzimas y proteínas, lo que lleva a la inhibición o activación de vías bioquímicas específicas. Por ejemplo, su actividad antimicrobiana puede resultar de la disrupción de las membranas celulares microbianas o la inhibición de enzimas esenciales .
Compuestos similares:
- Bromuro de benzotiazolium
- Cloruro de benzotiazolium
- Sulfato de benzotiazolium
Comparación: Benzotiazolium, 3-(2-carboxietil)-6-metoxí-2-metil-, yoduro es único debido a la presencia de los grupos carboxietil y metoxí, que pueden aumentar su actividad biológica y solubilidad en comparación con otros derivados de benzotiazolium. El ion yoduro también contribuye a sus propiedades químicas y reactividad distintas.
Comparación Con Compuestos Similares
- Benzothiazolium bromide
- Benzothiazolium chloride
- Benzothiazolium sulfate
Comparison: Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide is unique due to the presence of the carboxyethyl and methoxy groups, which can enhance its biological activity and solubility compared to other benzothiazolium derivatives. The iodide ion also contributes to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
40360-18-7 |
|---|---|
Fórmula molecular |
C12H14NO3S+ |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-(6-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3S/c1-8-13(6-5-12(14)15)10-4-3-9(16-2)7-11(10)17-8/h3-4,7H,5-6H2,1-2H3/p+1 |
Clave InChI |
PMWAEQAWURXLTK-UHFFFAOYSA-O |
SMILES canónico |
CC1=[N+](C2=C(S1)C=C(C=C2)OC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















